molecular formula C15H16N2O2 B8787459 tert-Butyl [3,3'-bipyridine]-6-carboxylate

tert-Butyl [3,3'-bipyridine]-6-carboxylate

Cat. No. B8787459
M. Wt: 256.30 g/mol
InChI Key: RJMCNDARFIUAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921378B2

Procedure details

Into a solution of tert-butyl 5-bromopicolinate (3.5 g, 13.56 mmol) in DMF (40 ml) Pd(OAc)2 (0.152 g, 0.68 mmol), dppf (0.753 g, 1.37 mmol), CuCl (1.4 g, 13.57 mmol), Cs2CO3 (8.9 g, 27.13 mmol) and pyridin-3-yl boronic acid (3.4 g, 27.13 mmol) were added under inert atmosphere. The reaction mixture was stirred at 110° C. overnight and diluted with H2O. The mixture was filtered through a celite bed, and the filtrate was extracted with EtOAc. The organic layer was concentrated. Yield 1.75 g. 1H-NMR (400 MHz; CDCl3): δ 1.67 (s, 9H), 7.43-7.47 (m, 1H), 7.91 (d, J=8.0 Hz, 1H), 8.01 (dd, 1H), 8.17 (d, 1H), 8.70 (dd, 1H), 8.88 (d, 1H), 8.97 (d, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.753 g
Type
catalyst
Reaction Step One
Name
CuCl
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[N:6][CH:7]=1.CN(C=O)C.C([O-])([O-])=O.[Cs+].[Cs+].[N:26]1[CH:31]=[CH:30][CH:29]=[C:28](B(O)O)[CH:27]=1>O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].Cl[Cu]>[N:6]1[C:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[CH:4][CH:3]=[C:2]([C:28]2[CH:27]=[N:26][CH:31]=[CH:30][CH:29]=2)[CH:7]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Name
Cs2CO3
Quantity
8.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
0.753 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
CuCl
Quantity
1.4 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite bed
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=CC(=CC=C1C(=O)OC(C)(C)C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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